4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid
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Overview
Description
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid is an organic compound with the molecular formula C8H14O4 This compound is characterized by the presence of a methoxyethoxy group attached to a methylbutenoic acid backbone
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbut-2-enoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid can be compared with similar compounds such as:
2-(2-Methoxyethoxy)acetic acid: This compound has a similar methoxyethoxy group but differs in the backbone structure.
3-Methylbut-2-enoic acid: This compound lacks the methoxyethoxy group, making it less versatile in terms of chemical reactivity.
2-(2-Methoxyethoxy)ethanol: This compound is structurally similar but lacks the carboxylic acid group, limiting its applications in esterification reactions.
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(E)-4-(2-methoxyethoxy)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C8H14O4/c1-7(5-8(9)10)6-12-4-3-11-2/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI Key |
CKFWPOYCHRMEDZ-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/COCCOC |
Canonical SMILES |
CC(=CC(=O)O)COCCOC |
Origin of Product |
United States |
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